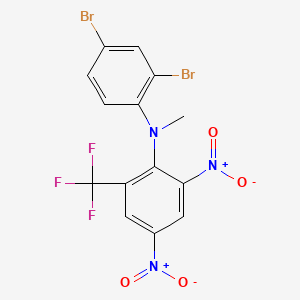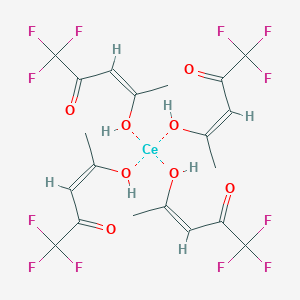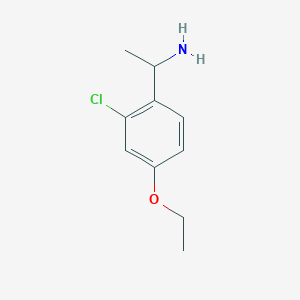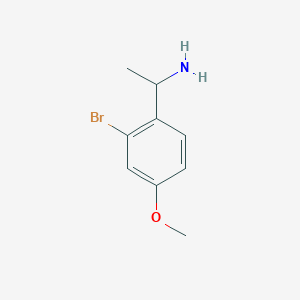
Boron monochloride-methyl sulfide complex
Übersicht
Beschreibung
Boron monochloride-methyl sulfide complex, also known as Chloroborane methyl sulfide complex, Chloro (dimethyl sulfide)dihydroboron, Monochloroborane-dimethyl sulfide, or monoChloroborane methyl sulfide complex, is a chemical compound with the linear formula (CH3)2S·BH2Cl . Its CAS Number is 63348-81-2 .
Molecular Structure Analysis
The molecular weight of Boron monochloride-methyl sulfide complex is 110.41 . The structure of this compound is not explicitly provided in the search results.
Chemical Reactions Analysis
Boron monochloride-methyl sulfide complex is used as a reactant in various chemical reactions. It’s used in substitution reactions, boronation reactions, preparation of diborylamines, preparation of unsymmetrical borafluorenes via low-temperature carbon-hydrogen activation reactions, asymmetrical aldol reactions with a-chiral aldehydes, and addition reaction with α-pinene .
Physical And Chemical Properties Analysis
Boron monochloride-methyl sulfide complex has a density of 1.059 g/mL at 25 °C (lit.) . It’s a reductant and is used as a reactant in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
Trace Boron Detection : A study by Grob et al. (1967) described a reagent for detecting trace amounts of boron, highlighting its sensitivity and potential for analyzing vegetation.
Organic Sulfide and Borane Adducts : Research by Zaidlewicz et al. (2000) investigated various sulfides as borane carriers, comparing them with dimethyl sulfide for hydroboration, indicating their reactivity and stability in different conditions.
Detection of Hypochlorous Acid : A study by Liu et al. (2013) developed a boron dipyrromethene-based probe, utilizing the oxidation of methyl phenyl sulfide for detecting hypochlorous acid, demonstrating its application in fluorescent detection in living cells.
Soil and Plant Boron Determination : Carrero et al. (2005) explored a continuous-flow system for boron determination in soils and plants, utilizing the azometihine-H-boron complex method, which helped in avoiding interferences from other elements in the samples. This method can be found in their study.
Reductive Cleavage of Glycosides : Oh and Gray (1995) demonstrated that mixtures of borane-methyl sulfide and boron trifluoride etherate can effectively accomplish reductive cleavage of glycosidic linkages in monosaccharides and polysaccharides. For more details, see their research.
Electrochemical Oxidation of Sulfide Ion : A study by Waterston et al. (2007) focused on the electrochemical conversion of sulfide to sulfate using boron-doped diamond, showing its effectiveness and efficiency.
Synthesis of Amides and Esters : Huang, Reilly, and Buckle (2007) utilized borane-methyl sulfide complex for activating carboxylic acids, leading to the efficient synthesis of amides and esters. Their methodology is detailed in their publication.
Boron-Modified Polyorganosilazanes : Viard et al. (2017) synthesized boron-modified polyorganosilazanes using borane dimethyl sulfide, studying the relationship between the chemistry and the processability of these polymers. More information can be found in their study.
Boron Toxicity in Plants : Wang et al. (2010) investigated the role of hydrogen sulfide in alleviating boron toxicity in cucumber seedlings, providing insights into the interactions between boron and plant growth. The details are available in their research.
Safety and Hazards
Boron monochloride-methyl sulfide complex is classified as a flammable liquid (Category 3, H226) and can cause severe skin burns and eye damage (Skin corrosion Category 1B, H314; Serious eye damage Category 1, H318) . It reacts violently with water . It’s recommended to keep away from heat/sparks/open flames/hot surfaces and to use personal protective equipment such as dust masks, eyeshields, and gloves .
Wirkmechanismus
Target of Action
The Boron Monochloride-Methyl Sulfide Complex, also known as Chloroborane Methyl Sulfide Complex, is primarily used as a reagent in various chemical reactions . Its primary targets are the reactants in these chemical reactions, where it plays a crucial role in facilitating the transformation of these reactants into desired products .
Mode of Action
The complex interacts with its targets through a process known as hydroboration . This involves the addition of boron to unsaturated organic compounds, such as alkenes and alkynes . The complex also participates in substitution reactions, boronation reactions, and preparation of diborylamines .
Biochemical Pathways
The Boron Monochloride-Methyl Sulfide Complex affects various biochemical pathways depending on the specific reaction it is involved in. For instance, in boronation reactions, it helps in the introduction of a boron group into an organic compound . In the preparation of diborylamines, it facilitates the formation of a new compound with two boron atoms .
Pharmacokinetics
Its physical properties such as its density (1059 g/mL at 25 °C) can impact its behavior in a reaction mixture .
Result of Action
The result of the action of the Boron Monochloride-Methyl Sulfide Complex is the successful completion of the chemical reactions it is involved in. This includes the formation of new compounds in reactions such as hydroboration, substitution, and boronation .
Action Environment
The action of the Boron Monochloride-Methyl Sulfide Complex can be influenced by various environmental factors. For instance, the temperature of the reaction environment can affect the rate and efficiency of the reactions it participates in . Additionally, the complex is sensitive to moisture, indicating that the presence of water or humidity in the environment can impact its stability and efficacy .
Disclaimer: This information is based on the current understanding and usage of the Boron Monochloride-Methyl Sulfide Complex in chemical reactions. It is always recommended to handle this compound with appropriate safety measures due to its reactivity and potential hazards .
Eigenschaften
IUPAC Name |
chloro-(dimethyl-λ4-sulfanylidene)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BClS/c1-5(2)3-4/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDWJBJKOSFDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=S(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro-(dimethyl-lambda4-sulfanylidene)borane | |
CAS RN |
63348-81-2 | |
| Record name | Chloroborane methyl sulfide complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




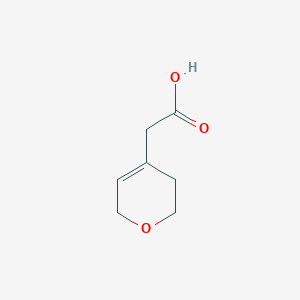
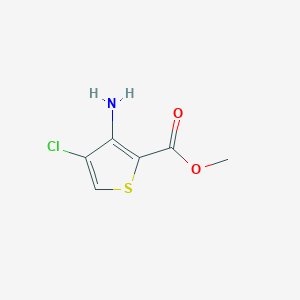


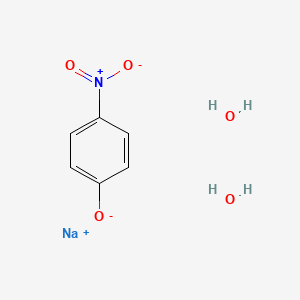
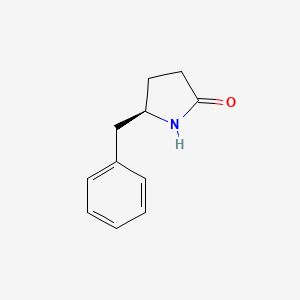
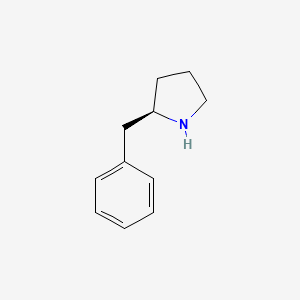
![Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate](/img/structure/B3147922.png)
